molecular formula C7H5BF4O3 B6357214 (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid CAS No. 1628442-69-2

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid

Cat. No.: B6357214
CAS No.: 1628442-69-2
M. Wt: 223.92 g/mol
InChI Key: DPFPMZHXDKOKSD-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester and a palladium catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The difluoromethoxy and difluorophenyl groups enhance the compound’s stability and reactivity, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Uniqueness: (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid is unique due to the presence of both difluoromethoxy and difluorophenyl groups, which enhance its reactivity and stability. These functional groups make it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

[4-(difluoromethoxy)-2,5-difluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-4-2-6(15-7(11)12)5(10)1-3(4)8(13)14/h1-2,7,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFPMZHXDKOKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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